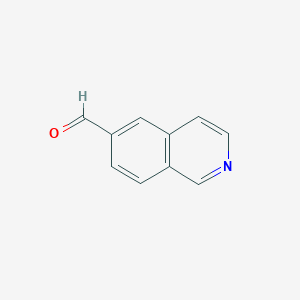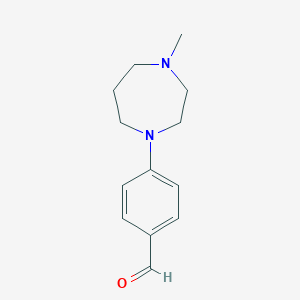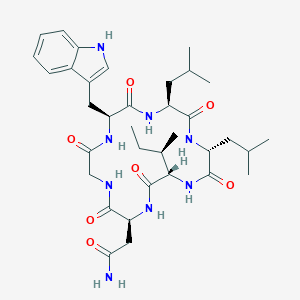
Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brinzolamide is a carbonic anhydrase inhibitor that works by reducing the production of aqueous humor in the eye, thereby reducing intraocular pressure. It is a white to off-white powder that is soluble in water and ethanol. It is used as eye drops and is marketed under the brand name Azopt.
Mechanism of Action
Brinzolamide works by inhibiting the enzyme carbonic anhydrase, which is involved in the production of aqueous humor in the eye. By inhibiting this enzyme, Brinzolamide reduces the production of aqueous humor, which in turn reduces intraocular pressure.
Biochemical and Physiological Effects:
Brinzolamide has been shown to have minimal systemic absorption and is well-tolerated by most patients. However, it may cause local side effects such as burning, stinging, and blurred vision. Brinzolamide has also been shown to have no significant effect on blood pressure, heart rate, or respiratory function.
Advantages and Limitations for Lab Experiments
Brinzolamide is a widely used carbonic anhydrase inhibitor in laboratory experiments. Its advantages include its high potency, low systemic toxicity, and the fact that it is water-soluble. The limitations of Brinzolamide in lab experiments include its limited stability in solution and its short half-life in vivo.
Future Directions
There are several future directions for the research and development of Brinzolamide. One potential direction is the use of Brinzolamide in the treatment of other conditions such as cystic fibrosis, epilepsy, and obesity. Another potential direction is the development of new formulations of Brinzolamide that improve its stability and increase its half-life in vivo. Additionally, there is a need for further research into the mechanism of action of Brinzolamide and its potential interactions with other drugs.
Synthesis Methods
The synthesis of Brinzolamide involves the reaction of 4-bromoaniline with ethyl chloroformate to form ethyl 4-bromophenylcarbamate. This compound is then reacted with morpholine to form 2-(4-bromophenyl)-4-morpholinyl)ethyl carbamate. Finally, this compound is reacted with carbonic acid to form Brinzolamide.
Scientific Research Applications
Brinzolamide has been extensively studied for its use in the treatment of glaucoma. It has been shown to be effective in reducing intraocular pressure and improving visual function in patients with open-angle glaucoma and ocular hypertension. Brinzolamide has also been studied for its potential use in the treatment of other conditions such as cystic fibrosis, epilepsy, and obesity.
properties
CAS RN |
185759-08-4 |
|---|---|
Product Name |
Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl ethyl ester, hydrochloride |
Molecular Formula |
C15H21BrClNO4 |
Molecular Weight |
394.69 g/mol |
IUPAC Name |
2-[2-(4-bromophenyl)morpholin-4-yl]ethyl ethyl carbonate;hydrochloride |
InChI |
InChI=1S/C15H20BrNO4.ClH/c1-2-19-15(18)21-10-8-17-7-9-20-14(11-17)12-3-5-13(16)6-4-12;/h3-6,14H,2,7-11H2,1H3;1H |
InChI Key |
PATPHRMTNCXVRC-UHFFFAOYSA-N |
SMILES |
CCOC(=O)OCCN1CCOC(C1)C2=CC=C(C=C2)Br.Cl |
Canonical SMILES |
CCOC(=O)OCCN1CCOC(C1)C2=CC=C(C=C2)Br.Cl |
synonyms |
Carbonic acid, 2-(2-(4-bromophenyl)-4-morpholinyl)ethyl ethyl ester, h ydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Carbamic acid, [(2R)-2-hydroxy-3,3-dimethylbutyl]-, 1,1-dimethylethyl ester](/img/structure/B65367.png)


![Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)](/img/structure/B65375.png)
![N-[4-[[5-[1-(3-chlorophenyl)-4-methoxy-5-[(4-nitrophenyl)diazenyl]pyrazol-3-yl]-1,3,4-oxadiazol-2-yl]methylsulfamoyl]phenyl]acetamide](/img/structure/B65376.png)





![3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B65389.png)
